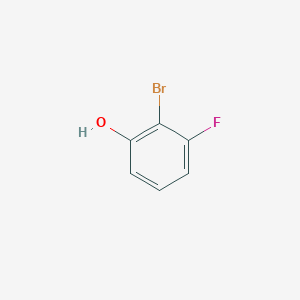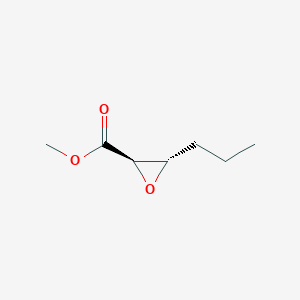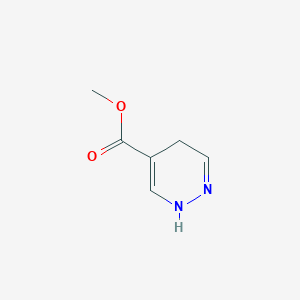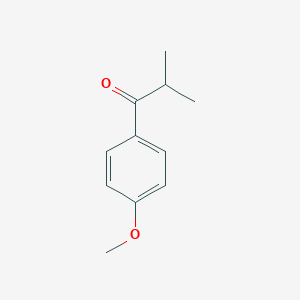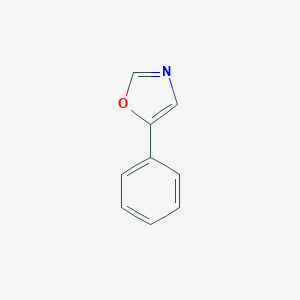
5-Phényloxazole
Vue d'ensemble
Description
5-Phenyloxazole (also known as 5-phenyl-1,3-oxazole or 5-phenyl-1H-1,3-oxazole) is an organic compound that belongs to the oxazole family. It is a colorless, crystalline solid with a molecular weight of 141.14 g/mol. It is insoluble in water and soluble in organic solvents such as acetone and ethanol. 5-Phenyloxazole has a wide range of applications in organic chemistry and is used as a starting material in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Activités biologiques des dérivés de l'oxazole
L'oxazole, y compris le 5-Phényloxazole, est un noyau hétérocyclique important possédant un large spectre d'activités biologiques . Le schéma de substitution dans les dérivés de l'oxazole joue un rôle essentiel dans la définition des activités biologiques . Ces activités comprennent l'antimicrobien, l'anticancéreux, l'antituberculeux, l'anti-inflammatoire, l'antidiabétique, l'anti-obésité et l'antioxydant .
Activité antimycobactérienne
Plusieurs analogues du this compound, à savoir le 2-(3´-pyridyl)-5-phényloxazole et le 2,5-diphényloxazole, ont été synthétisés et se sont avérés être des agents antituberculeux efficaces .
Synthèse de nouvelles entités chimiques
L'utilité de l'oxazole comme intermédiaires pour la synthèse de nouvelles entités chimiques en chimie médicinale a augmenté ces dernières années . Les chercheurs du monde entier synthétisent divers dérivés de l'oxazole et les dépistent pour leurs diverses activités biologiques .
Partie de composés médicinaux
Les oxazoles et leurs dérivés, y compris le this compound, font partie d'un certain nombre de composés médicinaux . Ces composés incluent l'aléglitazaar (antidiabétique), le ditazole (inhibiteur de l'agrégation plaquettaire), le mubritinib (inhibiteur de la tyrosine kinase) et l'oxaprozin (inhibiteur de la COX-2) .
Synthèse des oxazolo[5,4-d]pyrimidines
L'échafaudage oxazolo[5,4-d]pyrimidine, qui peut être synthétisé à partir d'esters d'acide 5-aminooxazole-4-carboxylique, est souvent utilisé comme pharmacophore populaire et élément structurel d'une large gamme de composés actifs contre diverses cibles moléculaires . Ces cibles comprennent de puissants inhibiteurs de kinases, des inhibiteurs des protéines VEGFR-2, EDG-1, ACC2 ainsi que des agents immunosuppresseurs et antiviraux<a aria-label="2: Oxazolo[5,4-d]pyrimidine scaffold, which can be synthesized from 5-aminooxazole-4-carboxylic acid esters, is often used as a popular pharmacophore
Mécanisme D'action
Target of Action
5-Phenyloxazole, also known as 5-Phenyl-1,3-oxazole, is a heterocyclic compound It has been used as a building block in the synthesis of various bioactive compounds .
Mode of Action
Derivatives of 5-phenyloxazole have shown to inhibit tubulin polymerization , suggesting that 5-Phenyloxazole might interact with similar targets.
Biochemical Pathways
Tubulin is a key protein in the formation of microtubules, which are essential components of the cell’s cytoskeleton. Inhibition of tubulin polymerization can disrupt cell division and other cellular processes, leading to cell death .
Result of Action
Its derivatives have been found to exhibit cytotoxicity against certain cancer cell lines
Safety and Hazards
When handling 5-Phenyloxazole, it is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
While specific future directions for 5-Phenyloxazole were not found in the search results, it is worth noting that oxazole and its derivatives have critical roles not only in heterocycle (bio)chemistry research, but also as the backbone of many active natural and medicinal species . These diverse and specialized functions can be attributed to the unique physicochemical properties of oxazole . Therefore, it is expected that future research will continue to explore the potential applications of 5-Phenyloxazole and its derivatives in various fields.
Analyse Biochimique
Biochemical Properties
5-Phenyloxazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have antimycobacterial activity
Cellular Effects
It has been reported that certain derivatives of 5-Phenyloxazole have shown cytotoxicity against cancer cell lines
Molecular Mechanism
It has been suggested that certain derivatives of 5-Phenyloxazole may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase . This suggests that 5-Phenyloxazole may interact with biomolecules at the molecular level, potentially influencing gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Propriétés
IUPAC Name |
5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYPBEGIASEWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343362 | |
| Record name | 5-Phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006-68-4 | |
| Record name | 5-Phenyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 5-Phenyloxazole has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol.
A: 5-Phenyloxazole exhibits characteristic absorption and emission spectra. For example, 2,2′-p-phenylenebis(5-phenyloxazole) (POPOP), a derivative, displays a maximum absorption wavelength of 445 nm and strong fluorescence at this wavelength in dioxane. []
A: 5-Phenyloxazole derivatives like POPOP are used as secondary solutes in liquid scintillation counting due to their efficient energy transfer properties and high solubility in organic solvents. [] They enhance the detection of ionizing radiation by shifting the emission wavelength to a region more sensitive to photomultiplier tubes.
A: Yes, researchers have successfully incorporated 2-(1-naphthyl)-5-phenyloxazole (αNPO) and other derivatives into polyvinyltoluene (PVT) resin matrices to create plastic scintillators. [, ] These materials show promising efficiency for detecting various types of ionizing radiation.
A: The planar structure and conjugated π-electron system of 5-Phenyloxazole derivatives contribute to their fluorescence. These properties make them suitable for applications like organic light-emitting diodes (OLEDs), fluorescent probes, and laser dyes. [, ]
A: Some 5-Phenyloxazole derivatives can exhibit thermal degradation at high temperatures. Researchers have identified molecules like POPOP, NPO, BTBP, and BPB as suitable high-temperature fluorescent thermometers, with operating ranges extending up to 175 °C under oxygen-saturated conditions. []
A: 2-(1-phthalimido)alkyl-5-phenyloxazoles can act as both a carboxyl protecting group and an activating group during peptide synthesis. Ozonolysis of the oxazole ring generates a reactive intermediate that facilitates peptide bond formation. []
A: Yes, 5-Phenyloxazole can be metalated, typically with lithium reagents, at the 2-position. This allows for the introduction of various substituents, enabling the synthesis of a diverse range of 2,4-bifunctionalized oxazoles. []
A: Reacting benzoylphenyldiazomethane with various nitriles in the presence of a tungsten hexachloride (WCl6) catalyst yields 2-substituted 4,5-diphenyloxazoles. This reaction proceeds through a tungsten-carbene intermediate. []
A: Yes, the ozonolysis of 2-deuterio-5-phenyloxazole yields deuterioformic benzoic anhydride, a valuable reagent for introducing a deuterioformyl group into molecules. []
A: Studies on 2-phenylethylamines and 5-phenyloxazoles interacting with insect tyramine receptors demonstrate that substituents on the phenyl ring significantly impact activity. For example, a para-hydroxy group is crucial for agonist activity. []
A: Yes, research has explored 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors. Optimizing the substituents on both aryl rings led to potent inhibitors with good enzymatic and cellular activity. []
A: Coating the resin with a polymer layer, such as poly[[2-(methacryloyloxy)ethyl]trimethylammonium chloride], can prevent leaching of the fluor molecules and improve the long-term stability of the material. []
A: Scintillating anion exchange resins, incorporating fluors like α-NPO, have been developed for online monitoring of radionuclides like 99Tc and 129I in aqueous environments. The resin selectively binds the radionuclide, and the decay events generate scintillation light, enabling real-time detection and quantification. [, ]
A: Yes, research has explored 5-phenyloxazole-2-carboxylic acid derivatives as potential inhibitors of tubulin polymerization, which holds promise for anticancer drug development. [] Additionally, 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)




![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
